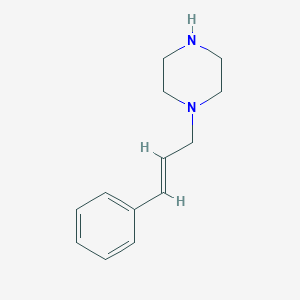

trans-1-Cinnamylpiperazine

概要

説明

Trans-1-Cinnamylpiperazine is a piperazine derivative . It has been used as a test compound to investigate its in vitro efficacy as an antiprotozoal against Philasterides dicentrarchi . It may also be used to synthesize Incentrom A derivatives .

Molecular Structure Analysis

The molecular formula of trans-1-Cinnamylpiperazine is C13H18N2 . Its molecular weight is 202.3 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results .Physical And Chemical Properties Analysis

Trans-1-Cinnamylpiperazine has a melting point of 39-44 °C and a boiling point of 129 °C at 1 mm Hg . Its density is 0.989 g/mL at 25 °C . The compound is a clear colorless to yellow liquid .科学的研究の応用

Cancer Research

“trans-1-Cinnamylpiperazine” is used in cancer research . It is a part of the Cancer Research Chemicals and Analytical Standards . This compound is used as a reference material for highly accurate and reliable data analysis in cancer research .

Apoptosis Studies

This compound is also used in the study of apoptosis , the process of programmed cell death . It is a part of the product categories related to apoptosis .

Antiprotozoal Efficacy

“trans-1-Cinnamylpiperazine” has been used as a test compound to investigate its in vitro efficacy as an antiprotozoal against Philasterides dicentrarchi . This suggests its potential use in the treatment of diseases caused by protozoan parasites .

Synthesis of Incentrom A Derivatives

This compound may be used to synthesize Incentrom A derivatives . Incentrom A is a natural product with potential biological activities .

Proliferation Inhibitors of Pancreatic Cancer Cells

Research has been conducted on opioid tripeptides hybridized with “trans-1-Cinnamylpiperazine” as proliferation inhibitors of pancreatic cancer cells . This suggests its potential use in the development of new treatments for pancreatic cancer .

Proteomics Research

“trans-1-Cinnamylpiperazine” is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in the analysis and identification of proteins in this field .

Safety and Hazards

Trans-1-Cinnamylpiperazine is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Trans-1-Cinnamylpiperazine, also known as 1-Cinnamylpiperazine, is a compound with a molecular formula of C13H18N2 and a molecular weight of 202.3 . This compound has been used in various research and development applications .

Target of Action

It’s known that this compound is an important organic synthetic reagent for the preparation of opioid tripeptides .

Mode of Action

It’s known to be used in the synthesis of opioid tripeptides , which suggests it may interact with opioid receptors or related pathways.

Biochemical Pathways

Given its use in the synthesis of opioid tripeptides , it may be involved in the opioid signaling pathway.

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

Trans-1-Cinnamylpiperazine exhibits low hematotoxicity and good cancer cell growth inhibition in two- and three-dimensional in vitro models . This suggests that it may have potential therapeutic applications in cancer treatment.

Action Environment

The action of Trans-1-Cinnamylpiperazine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at +4°C , suggesting that temperature can affect its stability. Furthermore, it should be stored under an inert atmosphere , indicating that exposure to oxygen or other reactive gases could potentially alter its efficacy or stability.

特性

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEIOMTZIIOUMA-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501035300 | |

| Record name | (E)-1-Cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-Cinnamylpiperazine | |

CAS RN |

87179-40-6, 18903-01-0 | |

| Record name | (E)-1-Cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cinnamylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 87179-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-Cinnamylpiperazine metabolized in rats?

A: Research indicates that 1-Cinnamylpiperazine is a metabolite of 1-Butyryl-4-cinnamylpiperazine hydrochloride (BCP-HCl), an analgesic agent []. When BCP-HCl is administered to rats, 1-Cinnamylpiperazine is detected in both urine and bile, alongside other metabolites like 1-n-butyrylpiperazine and hydroxylated derivatives of BCP []. This metabolic pathway suggests the involvement of enzymatic cleavage and oxidation reactions.

Q2: Are there any studies exploring the potential of 1-Cinnamylpiperazine derivatives in cancer treatment?

A: While the provided research doesn't directly investigate 1-Cinnamylpiperazine's anticancer properties, one study explored the use of trans-1-Cinnamylpiperazine as a scaffold in peptidomimetics designed to inhibit the growth of pancreatic cancer cells []. These peptidomimetics incorporated trans-1-Cinnamylpiperazine alongside an opioid tripeptide fragment []. The study demonstrated that these hybrid molecules exhibited promising antiproliferative effects against pancreatic cancer cells in both two-dimensional and three-dimensional in vitro models []. This highlights the potential of exploring 1-Cinnamylpiperazine derivatives for developing novel cancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)

![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)

![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)